3-Ethoxy-2-ethyl-2H-indazole-6-carboxylic acid
Description
3-Ethoxy-2-ethyl-2H-indazole-6-carboxylic acid is an indazole-derived compound featuring an ethoxy group at position 3, an ethyl group at position 2, and a carboxylic acid moiety at position 5. Indazoles are heterocyclic aromatic compounds containing two adjacent nitrogen atoms, which confer unique electronic and steric properties compared to analogous indole or benzimidazole systems.
Properties
CAS No. |
919106-96-0 |
|---|---|
Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
3-ethoxy-2-ethylindazole-6-carboxylic acid |
InChI |
InChI=1S/C12H14N2O3/c1-3-14-11(17-4-2)9-6-5-8(12(15)16)7-10(9)13-14/h5-7H,3-4H2,1-2H3,(H,15,16) |
InChI Key |
WAHSQTZVANMLCY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C2C=CC(=CC2=N1)C(=O)O)OCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Ethoxy-2-ethyl-2H-indazole-6-carboxylic acid typically involves several steps. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indazole core . The ethoxy and ethyl groups can be introduced through subsequent alkylation reactions. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
Scientific Research Applications
3-Ethoxy-2-ethyl-2H-indazole-6-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Ethoxy-2-ethyl-2H-indazole-6-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist . The exact pathways depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares 3-Ethoxy-2-ethyl-2H-indazole-6-carboxylic acid with five structurally similar compounds, focusing on substituents, molecular properties, and functional distinctions:
Substituent Effects on Physicochemical Properties
Alkyl Chain Length :
- The ethyl vs. propyl substitution at position 2 (indazole derivatives) significantly impacts lipophilicity and steric hindrance. For instance, 3-Ethoxy-2-propyl-2H-indazole-6-carboxylic acid (logP ~2.1 estimated) is more lipophilic than its ethyl counterpart (logP ~1.8 estimated), influencing membrane permeability in drug design .
Functional Group Modifications: Carboxylic Acid vs. Ester: Methyl 6-methoxy-2-methyl-2H-indazole-3-carboxylate (ester) lacks the acidic proton, reducing hydrogen-bonding capacity but improving stability in non-aqueous environments . Methoxy vs.
Core Heterocycle Differences :
- Indazole vs. Indole : The indazole core (two N atoms) exhibits greater aromatic stability and basicity compared to indole derivatives like 7-Chloro-3-methyl-1H-indole-2-carboxylic acid, which is more prone to oxidation at the pyrrole-like nitrogen .
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